(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dichlorophenyl group and a dihydroquinolinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the following steps:
Formation of the 2-methyl-3,4-dihydroquinoline intermediate: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the 2-methyl-3,4-dihydroquinoline intermediate with a 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2,4-dichlorophenyl)(2-methylquinolin-1(2H)-yl)methanone: Similar structure but lacks the dihydro component.
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with an ethanone moiety instead of methanone.
Uniqueness
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the presence of both the dichlorophenyl and dihydroquinolinyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound classified as a quinoline derivative. Its unique structure, featuring a dichlorophenyl group and a dihydroquinolinyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Its molecular formula is C₁₇H₁₅Cl₂N₁O, with a molecular weight of 324.22 g/mol. The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (dihydroquinolinyl) groups plays a critical role in its biological interactions.
The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it could modulate dopamine receptors, which are crucial in neurological functions and disorders . Specifically, its structural similarity to known dopamine receptor modulators indicates potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease.
Antioxidant Activity
Research has indicated that quinoline derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .
Antimicrobial Properties
Studies have shown that compounds containing quinoline moieties possess antimicrobial activity against various pathogens. The specific compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Cytotoxicity and Anticancer Potential
In vitro evaluations reveal that this compound exhibits low cytotoxicity while maintaining potent activity against cancer cell lines. This characteristic makes it an attractive candidate for further development in cancer therapeutics .
Study 1: Dopamine Receptor Modulation
A study synthesized several 3,4-dihydroquinolin derivatives related to this compound and evaluated their affinity for dopamine receptor D2 (D2R). One derivative exhibited high affinity and low cytotoxicity, indicating the potential for central nervous system applications .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of quinoline derivatives. The compound was tested against various bacterial strains and showed promising results in inhibiting growth at micromolar concentrations. This supports the notion of its utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
(2,4-dichlorophenyl)(2-methylquinolin-1(2H)-yl)methanone | Similar but lacks dihydro component | Moderate D2R affinity | Less potent than the target compound |
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | Similar structure with ethanone moiety | Lower cytotoxicity | Potentially less effective than methanone variant |
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-6-7-12-4-2-3-5-16(12)20(11)17(21)14-9-8-13(18)10-15(14)19/h2-5,8-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCKTYKFNPGDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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